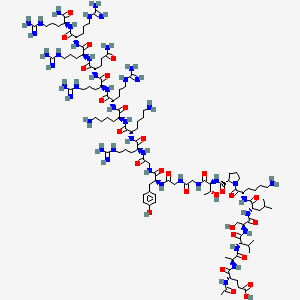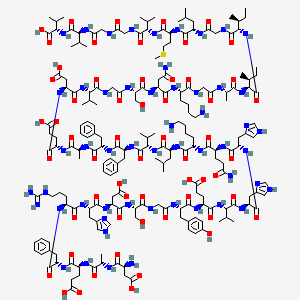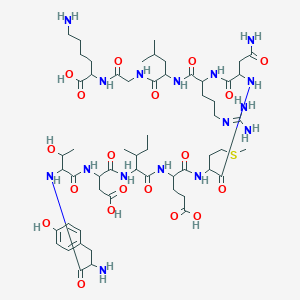
LL-37, acetylated,amidated
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
LL-37, acetylated, amidated is a cathelicidin peptide LL-37 acetylated on the N-terminus and amidated on the C-terminus. The single human cathelicidin peptide LL-37 has antimicrobial and anti-biofilm activity against multiple Gram-positive and Gram-negative human pathogens, and has wound-healing effects on the host.
Applications De Recherche Scientifique
Antimicrobial and Anticancer Activities
- Acetylated and amidated versions of LL-37-derived peptides have been shown to exhibit significant antimicrobial activities. These peptides, like P60.4, demonstrate similar efficacy to LL-37 in neutralizing lipopolysaccharides (LPS) and lipoteichoic acid (LTA) with lower pro-inflammatory activity, displaying higher or equal antimicrobial activity compared to LL-37 without toxicity (Nell et al., 2006).
- Modifications of EFK17, a sequence derived from LL-37, by terminal amidation and acetylation, along with amino acid substitutions, have improved its proteolytic resistance and enhanced its antibacterial potency and cytotoxicity against cancer cells (Strömstedt et al., 2008).
Interaction with Lipid Membranes
- LL-37 peptides have been studied for their ability to disrupt lipid bilayers, a mechanism crucial for their antimicrobial activity. The amphipathic helix of LL-37 is oriented parallel to the surface of lipid bilayers, suggesting a toroidal pore mechanism for lipid bilayer disruption (Henzler Wildman et al., 2003).
Role in Immune Response
- LL-37 is involved in modulating the immune system and has roles in autoimmune disease development. Its interactions with small molecules like boswellic acids, which inhibit the LPS-neutralizing properties of LL-37, highlight its significance in immune response modulation (Henkel et al., 2015).
Antimicrobial Effect Against Specific Pathogens
- LL-37 and its derivatives show potent antimicrobial activity against specific pathogens like Treponema pallidum, the causative agent of syphilis. Synthetic truncated LL-37-derived peptides can effectively block the infectivity of T. pallidum in a rabbit model (Cox et al., 2003).
Structural and Functional Analysis
- Studies have detailed the structure and organization of LL-37 in phospholipid membranes, providing insights into its non-cell-selective cytotoxicity. The peptide exists in equilibrium between monomers and oligomers, demonstrating significant resistance to proteolytic degradation (Oren et al., 1999).
Propriétés
Formule moléculaire |
C₂₀₇H₃₄₃N₆₁O₅₃ |
|---|---|
Poids moléculaire |
4534.40 |
Séquence |
One Letter Code: Ac-LLGDFFRKSKEKIGKEFKRIVQRIKDFLRNLVPRTES-NH2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







